molecular formula C13H14N2O2 B2945072 3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one CAS No. 2094479-77-1

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one

Cat. No. B2945072
CAS RN: 2094479-77-1
M. Wt: 230.267
InChI Key: BALRXYUVDHHPOL-UHFFFAOYSA-N
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Description

“3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one” is a complex organic compound. It belongs to the class of imidazol-4-ones, which are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .


Synthesis Analysis

The synthesis of imidazol-4-ones has been a subject of research for many years. There have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .


Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

properties

IUPAC Name

3-methyl-2-phenyl-1-prop-2-enoylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)15-9-12(17)14(2)13(15)10-7-5-4-6-8-10/h3-8,13H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALRXYUVDHHPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(CC1=O)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one

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